2.1-Fold Higher Measured Lipophilicity (LogP) Versus Methyl Cholate Enables Non-Aqueous Phase Transfer and Altered Bio-Partitioning
Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate exhibits a measured logP of 5.75 at 25°C (calculated XLogP3-AA = 5.10), representing a >2.1 log unit increase versus methyl cholate (logP = 3.54) [1]. This differential corresponds to over a 125-fold increase in 1-octanol/water partition coefficient, reflecting the hydrophobic contribution of the two acetyl ester moieties while preserving a single free hydroxyl. For procurement decisions, this logP places the compound in a lipophilicity range comparable to many drug-like small molecules (logP 3–6), whereas methyl cholate (logP ~3.5) remains substantially more hydrophilic, limiting its utility in non-aqueous reaction media or lipid-membrane interaction studies .
| Evidence Dimension | Lipophilicity (1-octanol/water logP) |
|---|---|
| Target Compound Data | logP = 5.75 (measured, 25°C); XLogP3-AA = 5.10 (computed) |
| Comparator Or Baseline | Methyl cholate (CAS 1448-36-8): logP = 3.54 (measured); XLogP = 3.9 |
| Quantified Difference | ΔlogP = +2.21 (measured); ~125-fold higher partition coefficient |
| Conditions | Measured logP at 25°C; XLogP3-AA computational prediction (PubChem); methyl cholate logP from chemsrc.com |
Why This Matters
The >125-fold increase in lipophilicity directly determines solvent selection for synthesis, HPLC retention time predictability, and suitability as a lipophilic internal standard in GC-MS bile acid profiling workflows.
- [1] Molaid. Methyl 3α,7α-diacetoxy-12α-hydroxy cholanate (CAS 3749-87-9). Physicochemical Properties: LogP = 5.75 at 25°C. https://www.molaid.com/MS_28439 View Source
